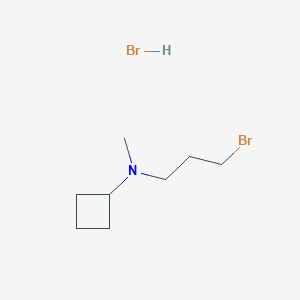

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide, commonly known as Br-MBC, is a chemical compound that belongs to the class of psychoactive substances. It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. Br-MBC has been extensively studied for its potential use as a research tool in the field of neuroscience.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in various synthesis and chemical reaction processes. For instance, it plays a role in the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions, leading to the formation of 5,6-dihydro-4H-1,3-oxazine hydrobromides. The efficiency of this autocyclization is influenced by electron-donating amide α-substituents (Reddy & Prabhakaran, 2011).

Catalysis and Material Synthesis The compound is also used in the synthesis of mesoporous silicas. An instance is the preparation of N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, which is grafted onto mesoporous silicas like MCM-41 and SBA-15. These immobilized basic task-specific ionic liquids (TSILs) show high efficiency and reusability in Knoevenagel condensation in aqueous media, outperforming similar pure basic TSILs and amino-functionalized mesoporous silicas (Zhao et al., 2010).

Organic Compound Synthesis In the realm of organic compound synthesis, N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in the synthesis of dibromo-triazoles and their amino derivatives, which are important functional materials due to their wide range of applications in medicinal chemistry, bio-conjugation, and materials chemistry (Yu et al., 2014).

Mécanisme D'action

Target of Action

Bromopropyl compounds are generally known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Bromopropyl compounds typically interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Bromopropyl compounds can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The bioavailability of such compounds is generally influenced by factors such as solubility, stability, and molecular size .

Result of Action

Bromopropyl compounds can potentially induce a variety of effects depending on their specific targets and the nature of their interaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide .

Propriétés

IUPAC Name |

N-(3-bromopropyl)-N-methylcyclobutanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-10(7-3-6-9)8-4-2-5-8;/h8H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJLOWJFHCPMDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1CCC1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)

![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2414146.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)

![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)

![4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline](/img/structure/B2414155.png)